3-(2,3-Dimethylphenoxy)-N-methylpropan-1-amine
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for organic compound naming. The compound is officially registered under Chemical Abstracts Service number 915921-58-3, providing unambiguous identification in chemical databases and literature. The molecular formula C₁₂H₁₉NO indicates a composition of twelve carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and one oxygen atom, yielding a molecular weight of 193.29 grams per mole.
The systematic name reflects the compound's structural organization, beginning with the propan-1-amine backbone that serves as the primary chain. The "N-methyl" designation indicates substitution of one hydrogen atom on the amino nitrogen with a methyl group, creating a secondary amine structure. The "3-(2,3-dimethylphenoxy)" portion describes the attachment of a phenoxy group to the third carbon of the propyl chain, where the phenyl ring bears two methyl substituents at positions 2 and 3.
Alternative nomenclature systems recognize this compound through various synonyms and systematic identifiers. The Simplified Molecular Input Line Entry System representation "CNCCCOC1=CC=CC(C)=C1C" provides a linear encoding of the molecular structure suitable for database searches and computational applications. The compound's MDL number MFCD08691932 serves as an additional unique identifier within chemical inventory systems.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits significant conformational flexibility due to the presence of multiple rotatable bonds within its structure. The compound contains five rotatable bonds, as documented in chemical property databases, which contribute to its dynamic conformational behavior in solution. This flexibility allows the molecule to adopt various three-dimensional arrangements that can influence its interaction with biological targets and chemical reactivity patterns.
The central propyl chain connecting the amino group to the phenoxy moiety represents the primary source of conformational variability. Rotation around the carbon-carbon bonds within this chain can generate distinct molecular conformations with different spatial arrangements of the terminal groups. Research on structurally related compounds, including studies on phenethylamine derivatives, has demonstrated that such molecules typically exhibit "folded-extended" conformational preferences.
The phenoxy group introduces additional geometric considerations through its planar aromatic ring structure. The two methyl substituents at positions 2 and 3 on the phenyl ring create steric interactions that can influence the overall molecular shape and conformational preferences. These substituents may restrict certain rotational states while stabilizing others, leading to preferred conformational populations in different environments.
Conformational analysis studies using computational methods have shown that similar propylamine-phenoxy compounds can exhibit distinct conformational preferences depending on their protonation state and solvent environment. The preferred conformations often involve specific torsional angles that optimize intramolecular interactions while minimizing steric clashes between substituent groups.
Crystallographic Data and X-ray Diffraction Studies
While specific crystallographic data for this compound were not extensively documented in the available literature, the general approach to structural determination through X-ray diffraction methods provides valuable insights into the solid-state organization of this compound class. Crystal structure analysis would typically reveal precise bond lengths, bond angles, and intermolecular packing arrangements that define the compound's three-dimensional architecture in the crystalline state.
The expected crystallographic parameters for this compound would include standard bond lengths characteristic of its functional groups. Carbon-carbon bonds within the aliphatic chain would typically measure approximately 1.54 Angstroms, while the carbon-nitrogen bond in the amine group would exhibit a length near 1.47 Angstroms. The carbon-oxygen bond connecting the propyl chain to the phenoxy group would demonstrate a characteristic ether linkage distance of approximately 1.43 Angstroms.
Intermolecular interactions within the crystal lattice would likely involve hydrogen bonding between the amino group and neighboring molecules, as well as van der Waals interactions between the aromatic rings and aliphatic chains. The presence of the methyl substituents on the phenyl ring could influence the packing efficiency and create specific crystal polymorphs with distinct physical properties.
The solid-state structure determination would also provide information about molecular conformation in the crystalline environment, which may differ from solution-phase conformations due to crystal packing forces. Such structural information serves as a valuable reference for computational modeling studies and provides insight into the compound's preferred geometric arrangements.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of this compound through analysis of both proton and carbon-13 spectra. Proton Nuclear Magnetic Resonance analysis would reveal distinct signal patterns corresponding to the various hydrogen environments within the molecule. The aromatic protons on the substituted phenyl ring would appear in the characteristic downfield region between 6.5 and 7.5 parts per million, with specific splitting patterns reflecting the substitution pattern of the ring.
The methyl groups attached to the phenyl ring would generate singlet signals in the upfield region around 2.0 to 2.5 parts per million, while the N-methyl group would appear as a distinct singlet near 2.4 parts per million. The propyl chain protons would exhibit characteristic multipicity patterns, with the methylene groups adjacent to oxygen and nitrogen showing distinct chemical shift values due to the deshielding effects of these heteroatoms.
Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary structural information through analysis of the carbon framework. The aromatic carbons would appear in the downfield region between 120 and 160 parts per million, with quaternary carbons showing distinct chemical shifts from those bearing hydrogen atoms. The aliphatic carbons would display characteristic upfield shifts, with the carbon atoms adjacent to nitrogen and oxygen exhibiting predictable deshielding effects.
| Spectroscopic Technique | Key Signals | Chemical Shift Range |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic protons | 6.5-7.5 ppm |
| Proton Nuclear Magnetic Resonance | Phenyl methyl groups | 2.0-2.5 ppm |
| Proton Nuclear Magnetic Resonance | N-methyl group | ~2.4 ppm |
| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons | 120-160 ppm |
| Carbon-13 Nuclear Magnetic Resonance | Aliphatic carbons | 10-80 ppm |
Infrared spectroscopy would reveal characteristic absorption bands corresponding to the functional groups present in the molecule. The amino group would produce characteristic nitrogen-hydrogen stretching vibrations in the region between 3300 and 3500 wavenumbers, appearing as a broad absorption band. The aromatic carbon-hydrogen stretching vibrations would appear between 3000 and 3100 wavenumbers, while aliphatic carbon-hydrogen stretches would occur in the 2850 to 2950 wavenumber range.
The ether linkage connecting the propyl chain to the phenoxy group would generate characteristic carbon-oxygen stretching vibrations between 1025 and 1200 wavenumbers. Aromatic carbon-carbon stretching modes would appear in the fingerprint region between 1400 and 1600 wavenumbers, providing additional structural confirmation.
Mass spectrometry analysis would provide molecular weight confirmation and fragmentation pattern information essential for structural elucidation. The molecular ion peak would appear at mass-to-charge ratio 193, corresponding to the compound's molecular weight. Characteristic fragmentation patterns would include loss of the N-methyl group (mass 15), generating a fragment at mass-to-charge ratio 178, and cleavage of the ether bond, producing fragments corresponding to the dimethylphenoxy portion and the N-methylpropylamine segment.
Tandem mass spectrometry techniques would enable detailed fragmentation analysis, providing structural confirmation through systematic breakdown of the molecular ion into characteristic fragment ions. The fragmentation pathway would typically proceed through logical bond cleavages, with the most labile bonds breaking preferentially to generate stable fragment ions that reflect the compound's structural organization.
Properties
IUPAC Name |
3-(2,3-dimethylphenoxy)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-6-4-7-12(11(10)2)14-9-5-8-13-3/h4,6-7,13H,5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKXZUFRYJGKDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCNC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629781 | |
| Record name | 3-(2,3-Dimethylphenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-58-3 | |
| Record name | 3-(2,3-Dimethylphenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(2,3-Dimethylphenoxy)-N-methylpropan-1-amine is an organic compound notable for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₉NO
- Molecular Weight : Approximately 193.28 g/mol
- CAS Number : 915921-58-3
- Appearance : Powder
The compound features a dimethylphenoxy group linked to an N-methylpropan-1-amine moiety, which suggests potential interactions with biological systems, especially in pharmacology.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A commonly employed method is the Castagnoli-Cushman reaction, which synthesizes lactams from α,β-unsaturated compounds and amines. Specific protocols may vary based on desired purity and yield requirements.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, such as enzymes and receptors. The phenoxy group can engage in hydrophobic interactions within protein structures, while the amine group facilitates hydrogen bonding or ionic interactions. These interactions can modulate the activity of target proteins, leading to diverse biological effects.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Enzyme Interactions : The compound has been implicated in studies involving enzyme interactions and metabolic pathways.
- Potential Therapeutic Applications : Its structure suggests possible applications in treating neurological disorders and other medical conditions due to its ability to interact with central nervous system (CNS) targets.
Comparative Analysis with Similar Compounds
A comparative analysis highlights structural similarities and differences with other compounds that may exhibit similar bioactivity:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-(3-Chlorophenyl)-2-methylpropan-1-amine | 92015-24-2 | Contains a chlorophenyl group; studied for neuroactivity |
| 3-(2-Methoxyphenoxy)-N-methylpropan-1-amine | Not listed | Similar amine structure but with methoxy group; potential applications in pharmaceuticals |
| Aroxyalkylaminoalcohol derivatives | Varies | Known for anticonvulsant activity; related structural features suggest similar bioactivity |
The unique configuration of the dimethylphenoxy group combined with the N-methylpropan amine backbone may confer distinct pharmacological properties compared to these similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features, molecular properties, and reported activities of 3-(2,3-dimethylphenoxy)-N-methylpropan-1-amine and related compounds:
Key Observations:
Phenoxy Substituent Position: 2,3-Dimethylphenoxy (target compound) vs. 2,5-dimethylphenoxy (HBK17) vs. 2,6-dimethylphenyl ():
- Substituent positions influence steric and electronic properties. o-Tolyloxy (2-methylphenoxy) in : The absence of a third methyl group (vs. 2,3-dimethylphenoxy) reduces steric hindrance, possibly improving solubility .
Amine Group Variations: N-Methylpropan-1-amine (target) vs. Piperazine (HBK17) vs. Aminoalkanols ():
- Piperazine derivatives (HBK17) may exhibit enhanced hydrogen bonding due to the secondary amine, while aminoalkanols () introduce hydroxyl groups that improve water solubility and anticonvulsant activity . N,N-Diethyl () vs.
Pharmacological and Physicochemical Properties
- Anticonvulsant Activity: Aminoalkanol derivatives () with 2,3-dimethylphenoxy groups demonstrated anticonvulsant activity in rodent models. Activity correlated with hydroxyl group presence and stereochemistry, suggesting that the target compound’s lack of a hydroxyl moiety may limit similar efficacy .
Lipophilicity and Bioavailability :
- The target compound’s lower molecular weight (193.29 vs. 367.49 for HBK17) suggests better membrane permeability.
- LogP Estimates :
- Target compound: Predicted logP ~2.5 (based on methylphenoxy and tertiary amine).
- HBK17 (piperazine derivative): Higher logP (~3.8) due to aromatic methoxyphenyl group .
Preparation Methods
Etherification Step
- Reaction : 2,3-Dimethylphenol is reacted with 3-chloropropan-1-amine or a similar alkylating agent.
- Conditions : Typically performed in the presence of a base such as potassium carbonate or sodium hydride, which deprotonates the phenol to generate the phenolate ion, a strong nucleophile.
- Solvent : Common solvents include polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or mixtures with water or alcohols.
- Temperature : Reaction temperatures range from ambient to reflux conditions (20 °C to 100 °C), optimized to maximize yield and minimize side reactions.
- Mechanism : The phenolate attacks the alkyl halide via nucleophilic substitution (SN2), forming the ether linkage between the phenol and the propylamine moiety.
N-Methylation Step
- Reaction : The intermediate 3-(2,3-dimethylphenoxy)propan-1-amine undergoes methylation on the nitrogen atom.
- Methylating Agents : Common reagents include methyl iodide, methyl bromide, or methyl sulfate.
- Base : A strong base such as sodium hydride or potassium carbonate is used to deprotonate the amine, facilitating nucleophilic attack on the methylating agent.
- Solvent : Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are preferred.
- Temperature and Time : Reaction conditions vary, often between 20 °C and 80 °C for 0.5 to 5 hours, depending on reagent reactivity and desired conversion.
- Outcome : The reaction yields the N-methylated amine, completing the synthesis of this compound.
Reaction Optimization and Catalysis
- Bases : Potassium carbonate and sodium hydride are commonly used bases for both etherification and methylation steps due to their effectiveness in deprotonating phenols and amines.
- Phase Transfer Catalysts : In some protocols, phase transfer catalysts such as tetrabutylammonium bromide are employed to enhance reaction rates, especially in biphasic systems.
- Catalysts : While many syntheses proceed via base-mediated nucleophilic substitution, some advanced methods utilize metal catalysts (e.g., iron catalysts) for related amination reactions, though specific catalytic systems for this compound are less reported.
- Solvent Effects : Solvent polarity and proticity significantly influence yields. Polar aprotic solvents facilitate SN2 reactions by stabilizing ions without hydrogen bonding to nucleophiles.
Reaction Parameters Summary Table
| Step | Reagents & Conditions | Solvent | Temperature Range | Reaction Time | Notes |
|---|---|---|---|---|---|
| Etherification | 2,3-Dimethylphenol + 3-chloropropan-1-amine + K2CO3 or NaH | DMF, THF, or MeOH | 20–100 °C | 1–24 hours | Base deprotonates phenol; SN2 reaction |
| N-Methylation | Intermediate + Methyl iodide + NaH or K2CO3 | DMF, DMSO | 20–80 °C | 0.5–5 hours | Methylation of amine nitrogen |
Research Findings and Variations
- The regioselectivity of methylation is generally high due to the nucleophilicity of the amine nitrogen.
- Alternative methylating agents and bases can be employed to optimize yield and reduce side products.
- Studies on related compounds indicate that reaction times and temperatures can be fine-tuned to balance conversion and purity.
- The use of deuterated methylamine or isotopically labeled reagents has been explored in related syntheses for tracer studies, employing similar synthetic steps with modified reagents.
- Oxidation and reduction reactions on the phenoxyamine scaffold can further modify the compound but are outside the scope of the preparation of the parent compound.
Q & A
Basic: What are the recommended synthetic routes for 3-(2,3-Dimethylphenoxy)-N-methylpropan-1-amine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Nucleophilic substitution : Reacting 2,3-dimethylphenol with a halogenated propanamine derivative (e.g., 3-chloro-N-methylpropan-1-amine) in a polar aprotic solvent (e.g., DMF) under reflux, using a base (e.g., K₂CO₃) to deprotonate the phenol .
- Reductive amination : Condensing 3-(2,3-dimethylphenoxy)propanal with methylamine in the presence of a reducing agent (e.g., NaBH₄) .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from THF to DMF for higher solubility) and temperature (80–100°C) to improve yields. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the amine product from byproducts like unreacted phenol or dimerization artifacts .
Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?
- HPLC-DAD : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid to assess purity (>98% by area normalization) .
- NMR (¹H/¹³C) : Confirm the presence of the methylphenoxy group (δ 6.7–7.2 ppm aromatic protons) and N-methyl resonance (δ 2.2–2.5 ppm) .
- HRMS : Verify molecular weight (e.g., [M+H]⁺ at m/z 208.1702) to distinguish from structural analogs .
- FTIR : Check for phenolic C-O stretching (~1250 cm⁻¹) and amine N-H bending (~1600 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported receptor binding affinities for this compound?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or receptor subtype selectivity. To address this:
- Standardize assays : Use identical cell lines (e.g., HEK-293 transfected with human α₂-adrenergic receptors) and buffer systems (e.g., Tris-HCl, pH 7.4) .
- Competitive binding studies : Compare against reference ligands (e.g., clonidine for α₂ receptors) with radiolabeled [³H]-yohimbine .
- Control for stereochemistry : Chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiopurity, as stereoisomers may exhibit divergent affinities .
Advanced: What strategies mitigate oxidative degradation during long-term stability studies?
- Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and oxidation .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions to inhibit radical formation .
- Accelerated testing : Perform forced degradation at 40°C/75% RH for 4 weeks, monitoring via LC-MS for degradation products (e.g., N-oxide or quinone derivatives) .
Advanced: How does the compound’s logP value influence its pharmacokinetic profile, and how can this be modeled experimentally?
- logP determination : Use shake-flask method (octanol/water partition) or HPLC-derived hydrophobicity indices (e.g., C18 retention time correlation) .
- PK modeling : In vitro permeability assays (e.g., Caco-2 cell monolayers) predict intestinal absorption. A logP >2 suggests moderate blood-brain barrier penetration, relevant for CNS-targeted studies .
- Metabolite tracking : Incubate with liver microsomes (human/rat) to identify phase I metabolites (e.g., O-demethylation at the phenoxy group) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of amine vapors .
- Spill management : Neutralize spills with 5% acetic acid, then absorb with vermiculite .
- Waste disposal : Collect in halogenated solvent waste containers for incineration .
Advanced: How can computational methods predict the compound’s interaction with cytochrome P450 enzymes?
- Docking simulations : Use AutoDock Vina with CYP2D6/3A4 crystal structures (PDB IDs: 4WNT, 5G5J) to identify binding poses and potential inhibitory sites .
- QM/MM modeling : Calculate activation energies for metabolic reactions (e.g., N-demethylation) .
- In silico validation : Cross-reference with MetaSite or SwissADME to prioritize high-risk metabolites for experimental validation .
Basic: What are the key differences in spectral data between this compound and its structural analogs?
- vs. N,N-dimethyl derivatives : Absence of a second methyl group on the amine (δ 2.2 ppm vs. δ 2.4–2.6 ppm for dimethyl) in ¹H NMR .
- vs. ortho-substituted analogs : Distinct aromatic splitting patterns (e.g., para-substitution in 2,3-dimethylphenoxy vs. meta in 3,4-dimethyl) .
- MS/MS fragmentation : Loss of the methylphenoxy moiety (Δ m/z 121) versus retention of the amine group in derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
